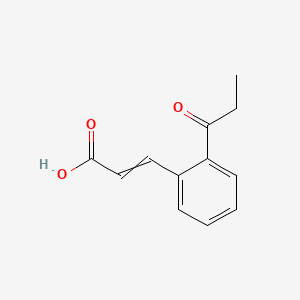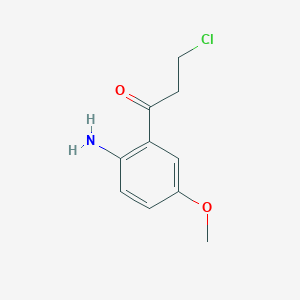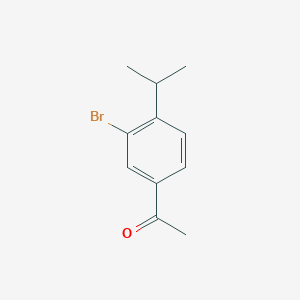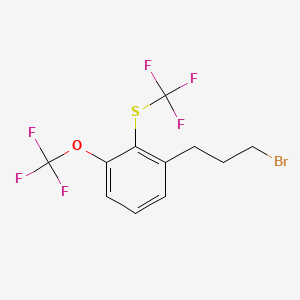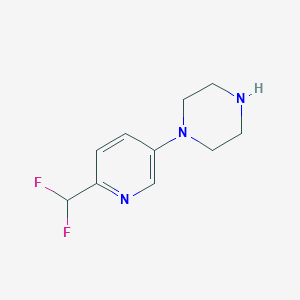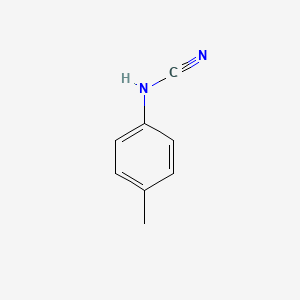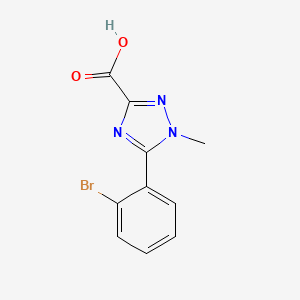
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formic acid and methyl iodide to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and thionyl chloride (SOCl2) for oxidation are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include alcohols, esters, and acyl chlorides.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-phenyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
5-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: The presence of fluorine affects the compound’s electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid imparts unique reactivity and properties, making it a valuable compound in various chemical and biological applications. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, enhancing the compound’s versatility and utility.
Propiedades
Número CAS |
1373223-67-6 |
|---|---|
Fórmula molecular |
C10H8BrN3O2 |
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-1-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(12-8(13-14)10(15)16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,15,16) |
Clave InChI |
ZEAMMFDVYMENJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C(=O)O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







